1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone
Description
Properties
Molecular Formula |
C6H6F3NO2 |
|---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,4-oxazin-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)4-3-10-1-2-12-4/h3,10H,1-2H2 |
InChI Key |
OYXAXHCXIZXFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CN1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone typically involves multicomponent reactions and cyclization reactions. One common synthetic route involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be further optimized using microwave conditions to improve yields and reaction times . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinium cations, while reduction can lead to the formation of dihydro analogs .
Scientific Research Applications
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Heterocyclic Trifluoroethanones
- 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoro-ethanone (): Substituent: Aromatic phenyl ring with a trimethylsilyl group at the meta position. Key Properties: Boiling point estimated at 126°C (20 torr) and 242°C (760 torr). Relative volatility 1.60 compared to its para-substituted analog. Reactivity: The silyl group enhances lipophilicity and steric bulk, influencing distillation separation efficiency .
- 1-(4-Bromophenyl)-2-(4-benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)ethanone oxime (): Substituent: Benzoxazine ring fused to a bromophenyl-trifluoroethanone.
- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (): Substituent: Chloropyridine ring. Key Properties: High purity (≥95%), CAS 1356086-78-6, with applications in agrochemical intermediates. The pyridine nitrogen enhances solubility in polar solvents .
Aromatic Trifluoroethanones
- Trifluoroacetophenone (): Substituent: Simple phenyl group. Key Properties: Lower boiling point (120°C at 14 mmHg) and higher volatility (relative volatility 11.1 vs. silylated analogs). Used as a precursor in silylation reactions .
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-ethanone (): Substituent: Dichlorophenyl group. Key Properties: Safety data highlight acute toxicity (UN GHS H302) and environmental hazards. The chlorine atoms increase electrophilicity, making it reactive in nucleophilic substitutions .
Physical and Chemical Properties
| Compound | Boiling Point (°C) | Melting Point | Solubility | Key Feature(s) |
|---|---|---|---|---|
| 1-(3-Trimethylsilylphenyl)-TF Ethanone | 242 (760 torr) | N/A | Organic solvents | High volatility separation (α=1.60) |
| Trifluoroacetophenone | 120 (14 mmHg) | N/A | Ethanol, THF | Precursor for silylation |
| 1-(6-Chloropyridin-3-yl)-TF Ethanone | N/A | N/A | Polar aprotic solvents | Agrochemical intermediate |
| Benzoxazine-TF Ethanone Oxime | N/A | Crystalline | DCM, DMF | Enantioselective synthesis |
Biological Activity
1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.
Chemical Structure and Synthesis
The compound features a unique oxazine ring structure combined with a trifluoroacetyl group. The synthesis typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in the presence of acetic acid as a catalyst. This method allows for the formation of the oxazine ring while introducing the trifluoromethyl group, which is known for its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Modulation : The compound can bind to active sites of enzymes or alter their conformation, affecting their activity.
- Receptor Interaction : It may interact with cellular receptors, influencing various signal transduction pathways and cellular responses.
- Antimicrobial Activity : Some studies indicate that derivatives of oxazines exhibit significant antimicrobial properties, with minimal inhibitory concentrations (MIC) ranging from 10 to 35 µg/ml for bacteria and 10 to 40 µg/ml for fungi .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
Several studies have explored the biological effects of oxazine derivatives:
- Antimicrobial Screening : A series of 5,6-dihydro-4H-oxazines were synthesized and screened for antimicrobial activity. The results indicated that these compounds exhibited excellent activity against multiple pathogens .
- Therapeutic Potential : Research into the anti-inflammatory effects of similar compounds suggests that they may inhibit specific inflammatory mediators, indicating potential therapeutic uses in conditions characterized by oxidative stress and inflammation.
- Chemical Reactivity : The unique trifluoromethyl group enhances the reactivity of the compound in various chemical reactions, allowing it to serve as a versatile building block in medicinal chemistry and materials science .
Comparative Analysis
When compared to other related compounds, this compound stands out due to its specific structural features:
| Compound Type | Description |
|---|---|
| Oxazine Derivatives | Similar ring structure but differing substitution patterns affecting biological activity. |
| Trifluoromethyl Ketones | Known for unique chemical properties; this compound combines both features effectively. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5,6-dihydro-4H-[1,4]oxazin-2-yl)-2,2,2-trifluoroethanone?
Methodological Answer: The synthesis of this compound can leverage cross-coupling and hydrogenation strategies. A plausible route involves:
- Step 1 : Suzuki-Miyaura coupling of a halogenated trifluoroethanone precursor (e.g., 4-bromo-phenyl trifluoroethanone) with a boronic acid-functionalized oxazine derivative. Use Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C for 16–24 hours .
- Step 2 : Hydrogenation of intermediates using Pd/C (10% w/w) in methanol under H₂ (1–3 atm) at room temperature for 6–12 hours. Monitor conversion via TLC or HPLC .
Q. Key Considerations :
- Solubility issues may necessitate cosolvents like 1,4-dioxane (10% v/v) to enhance reaction efficiency.
- Post-reaction hydration of the trifluoroacetyl group may occur, but this does not impede downstream enzymatic resolution .
Q. How can the molecular structure and conformation of this compound be characterized?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:
- Crystallization : Recrystallize from ethyl acetate at room temperature to obtain X-ray-quality crystals .
- Data Collection : Use a single-crystal diffractometer (e.g., CAD-4) at 294 K. Refine structures with SHELXL97, analyzing bond lengths, angles, and ring puckering parameters (Cremer-Pople method) .
Q. Structural Insights :
Q. What spectroscopic techniques are suitable for monitoring reactivity?
Methodological Answer:
- ¹H/¹³C NMR : Track trifluoroacetyl reduction (δ 3.8–4.2 ppm for CH₂ in oxazine; δ 120–125 ppm for CF₃ in ¹⁹F NMR).
- MS (EI) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for intermediates) .
- IR Spectroscopy : Identify carbonyl stretching (C=O at ~1700 cm⁻¹) and hydrogen-bonded O–H (~3200 cm⁻¹) in hydrated forms .
Advanced Research Questions
Q. How do electronic effects of the trifluoroacetyl group influence reaction pathways?
Methodological Answer: The –CF₃ group is strongly electron-withdrawing, which:
- Stabilizes Hydrated Intermediates : The geminal diol form (trifluoroethanone hydrate) predominates in aqueous conditions due to inductive effects, as observed in Suzuki coupling reactions .
- Directs Electrophilic Substitution : Para selectivity in nitration/sulfonation is enhanced. Use HNO₃/H₂SO₄ at 0–5°C for controlled nitration .
Q. What strategies resolve enantiomeric excess (ee) in bioreduction of the trifluoroacetyl group?
Methodological Answer: Enantioselective Biocatalysis :
- Use evo-1.1.200 (engineered alcohol dehydrogenase) for (S)-alcohols (99% ee) or Ras-ADH for (R)-alcohols (98% ee) in phosphate buffer (pH 7.0) with NADPH cofactor .
- Optimization : Adjust enzyme loading (10–20 mg/mL) and substrate concentration (20–100 mM). Prolonged reaction times (50 h) may be needed for sterically hindered substrates .
Q. Case Study :
- Substrate: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
- Enzyme: evo-1.1.200 (20 mg/mL)
- Result: 99% conversion, 99% ee (S)-alcohol after 50 h .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) :
- Model the oxazine-trifluoroethanone system using Gaussian 16 at the B3LYP/6-311G(d,p) level.
- Calculate Fukui indices (f⁺ for electrophilic sites). Higher f⁺ at C4 of the oxazine ring predicts substitution at this position .
Validation : Compare computed vs. experimental XRD bond lengths (e.g., C–F: 1.32–1.35 Å; C=O: 1.21 Å) .
Q. How to address contradictions in reaction yields for ortho-substituted derivatives?
Methodological Answer: Root Cause : Steric hindrance and electron-withdrawing effects reduce catalyst accessibility. Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
